molecular formula C16H26O9 B11929318 Villosolside

Villosolside

Cat. No.: B11929318
M. Wt: 362.37 g/mol
InChI Key: DBLVGADGVDUSHJ-RLIMOHGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Villosolside is primarily isolated from natural sources, specifically from the roots of Patrinia scabra Bunge . The extraction process involves several steps, including:

    Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.

    Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.

    Purification: The concentrated extract undergoes chromatographic techniques, such as column chromatography, to isolate this compound.

Industrial Production Methods: While there is limited information on the industrial-scale synthesis of this compound, the extraction from natural sources remains the primary method. Advances in biotechnological methods, such as plant cell culture techniques, could potentially enhance the production yield in the future.

Chemical Reactions Analysis

Types of Reactions: Villosolside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Villosolside has a wide range of applications in scientific research:

Mechanism of Action

Villosolside exerts its effects primarily through its anti-inflammatory activity. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation . The molecular targets include enzymes and receptors involved in the inflammatory pathway, such as cyclooxygenase and nuclear factor-kappa B.

Comparison with Similar Compounds

Uniqueness of Villosolside: this compound is unique due to its specific structural features and its potent anti-inflammatory activity. Its distinct cyclopenta[c]pyran ring system differentiates it from other iridoid glucosides, contributing to its unique biological activities.

Properties

Molecular Formula

C16H26O9

Molecular Weight

362.37 g/mol

IUPAC Name

(4R,4aR,6S,7S,7aS)-6-hydroxy-4,7-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,4a,5,6,7a-hexahydrocyclopenta[c]pyran-3-one

InChI

InChI=1S/C16H26O9/c1-6-7-3-10(18)16(2,8(7)5-23-14(6)22)25-15-13(21)12(20)11(19)9(4-17)24-15/h6-13,15,17-21H,3-5H2,1-2H3/t6-,7+,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1

InChI Key

DBLVGADGVDUSHJ-RLIMOHGTSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@@H]([C@@]([C@@H]2COC1=O)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC1C2CC(C(C2COC1=O)(C)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.